Quinoxaline-5,8-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline-5,8-dicarboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a fused ring system consisting of a benzene ring and a pyrazine ring, with carboxylic acid groups at the 5 and 8 positions. Quinoxalines are known for their diverse biological activities and have significant applications in medicinal chemistry, materials science, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoxaline-5,8-dicarboxylic acid can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic conditions. This reaction typically proceeds in the presence of catalysts such as zinc triflate or molecular iodine . Another method involves the use of transition-metal-free conditions, which are more environmentally friendly and cost-effective .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Quinoxaline-5,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides, which have enhanced biological activities.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products:
Scientific Research Applications
Quinoxaline-5,8-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of quinoxaline-5,8-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives can inhibit enzymes involved in DNA replication and repair, leading to cell death in cancer cells . Additionally, these compounds can modulate signaling pathways related to inflammation and immune response .
Comparison with Similar Compounds
Quinoxaline: The parent compound of quinoxaline-5,8-dicarboxylic acid, lacking the carboxylic acid groups.
Pyrazine: A simpler nitrogen-containing heterocycle with similar structural features.
Pyridopyrazine: A fused ring system with additional nitrogen atoms, offering different biological activities.
Uniqueness: this compound is unique due to the presence of carboxylic acid groups, which enhance its solubility and reactivity.
Biological Activity
Quinoxaline-5,8-dicarboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies and research findings.
Synthesis and Structure-Activity Relationship
Quinoxaline derivatives, including this compound, can be synthesized through various chemical pathways. The structural modifications of quinoxaline derivatives have been shown to influence their biological activities significantly. For instance, the introduction of different substituents on the quinoxaline ring can enhance or diminish their therapeutic effects.
Table 1: Synthesis Methods for Quinoxaline Derivatives
Method | Description |
---|---|
Condensation | Typically involves the reaction of 1,2-diamines with α,β-unsaturated carbonyl compounds. |
Cyclization | Utilizes cyclization reactions to form the quinoxaline core from simpler precursors. |
Functionalization | Involves adding functional groups to the existing quinoxaline structure to enhance activity. |
1. Antimicrobial Activity
Quinoxaline derivatives have demonstrated notable antimicrobial properties against a range of pathogens, including bacteria and fungi. Research indicates that they exhibit both antibacterial and antifungal activities.
- Antibacterial Activity : this compound has shown efficacy against both Gram-positive and Gram-negative bacteria, including strains of Mycobacterium tuberculosis. Some derivatives have been reported to inhibit M. tuberculosis with rates as high as 99% .
- Antifungal Activity : Studies have reported that certain quinoxaline derivatives possess potent antifungal activity against species such as Candida albicans and other pathogenic fungi .
2. Anticancer Properties
Quinoxaline derivatives have been evaluated for their anticancer potential in various cancer cell lines. The compound has shown promising anti-proliferative effects mediated through different signaling pathways.
- Mechanism of Action : One study highlighted that a derivative of quinoxaline inhibited smooth muscle cell proliferation by modulating the extracellular signal-regulated kinase (ERK) signaling pathway . This suggests potential applications in treating conditions like atherosclerosis.
3. Anti-inflammatory and Antioxidant Activities
Research has indicated that quinoxaline derivatives exhibit anti-inflammatory properties comparable to established anti-inflammatory drugs like indomethacin . Additionally, some studies suggest antioxidant activity, which may contribute to their therapeutic effects in various diseases.
Case Study 1: Inhibition of Smooth Muscle Cell Proliferation
A study synthesized various quinoxaline-5,8-diones and evaluated their effects on rat aortic smooth muscle cell proliferation. The findings revealed a significant reduction in cell proliferation rates, indicating potential applications in cardiovascular diseases .
Case Study 2: Antimicrobial Efficacy Against M. tuberculosis
In a focused study on antimicrobial activity, several quinoxaline derivatives were tested against M. tuberculosis. Results showed that specific modifications led to enhanced inhibition rates up to 100%, demonstrating the potential for developing new antitubercular agents .
Properties
CAS No. |
569660-09-9 |
---|---|
Molecular Formula |
C10H6N2O4 |
Molecular Weight |
218.17 g/mol |
IUPAC Name |
quinoxaline-5,8-dicarboxylic acid |
InChI |
InChI=1S/C10H6N2O4/c13-9(14)5-1-2-6(10(15)16)8-7(5)11-3-4-12-8/h1-4H,(H,13,14)(H,15,16) |
InChI Key |
BDKLYPXIJUUCLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C(=O)O)N=CC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.